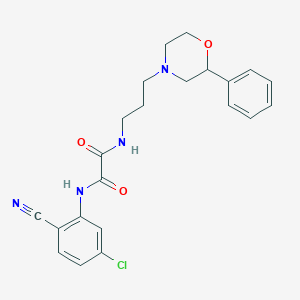

N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

CAS No.: 953941-68-9

Cat. No.: VC4508327

Molecular Formula: C22H23ClN4O3

Molecular Weight: 426.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953941-68-9 |

|---|---|

| Molecular Formula | C22H23ClN4O3 |

| Molecular Weight | 426.9 |

| IUPAC Name | N'-(5-chloro-2-cyanophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |

| Standard InChI | InChI=1S/C22H23ClN4O3/c23-18-8-7-17(14-24)19(13-18)26-22(29)21(28)25-9-4-10-27-11-12-30-20(15-27)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,15H2,(H,25,28)(H,26,29) |

| Standard InChI Key | OFIWJTTWRQCTLF-UHFFFAOYSA-N |

| SMILES | C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3 |

Introduction

Potential Applications

Although specific applications of N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide are not detailed in the search results, compounds with similar structures are often explored for their roles in:

-

Pharmaceutical Development:

-

Oxalamide derivatives are commonly studied for their bioactivity, including antimicrobial, anticancer, or enzyme inhibitory properties.

-

The morpholine group is frequently incorporated into drug molecules to enhance solubility and bioavailability.

-

-

Chemical Research:

-

The compound may serve as a building block for synthesizing more complex molecules.

-

Its functional groups make it suitable for studying hydrogen bonding and molecular interactions.

-

-

Materials Science:

-

Potential use in creating polymers or other materials requiring specific structural properties.

-

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including:

-

Formation of the Oxalamide Backbone:

-

Reaction between oxalyl chloride and amines to form the oxamide linkage.

-

-

Substitution Reactions:

-

Introduction of the chlorine atom and cyano group on the aromatic ring via electrophilic substitution or nitrile addition.

-

-

Morpholine Functionalization:

-

Alkylation of morpholine with phenyl derivatives to attach the morpholine moiety.

-

While exact details for this specific compound's synthesis were not provided in the search results, these steps align with general synthetic strategies for related molecules.

Comparative Data Table

| Property | N1-(5-chloro...) | Similar Oxalamides | Notes |

|---|---|---|---|

| Molecular Weight | 413.90 g/mol | ~400–450 g/mol | Typical range for small bioactive molecules. |

| Functional Groups | Chloro, cyano, morpholine | Varies | Morpholine enhances solubility. |

| Potential Applications | Pharmaceutical, materials science | Drug design, catalysts | Depends on specific substituents. |

| Solubility | Likely moderate (polar groups) | Moderate | Amphiphilic nature aids solubility in mixed solvents. |

Research Implications

The compound's structural features make it a promising candidate for further exploration in:

-

Drug Discovery Programs:

-

Screening against biological targets such as enzymes or receptors.

-

-

Material Development:

-

Exploration as a precursor for advanced materials with tailored properties.

-

-

Chemical Reactivity Studies:

-

Investigation into its reactivity under various conditions to develop novel derivatives.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume